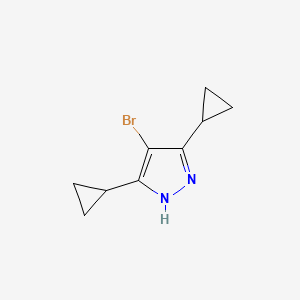
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, fluorine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like acetic acid and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation reactions followed by methoxylation. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The bromine, chlorine, and fluorine atoms can be substituted by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for methoxylation reactions.
Electrophilic Substitution: Bromine, chlorine, and fluorine can be introduced using their respective halogenating agents in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxylated derivatives, while electrophilic substitution can produce various halogenated products .
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Environmental Studies: The compound is studied for its behavior and effects in the environment.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a methoxy group allows it to participate in a range of chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in organic synthesis or pharmaceutical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chloro-1-fluoro-3-methylbenzene
- 2-Bromo-4-chloro-1-fluoro-3-ethoxybenzene
- 2-Bromo-4-chloro-1-fluoro-3-nitrobenzene
Uniqueness
2-Bromo-4-chloro-1-fluoro-3-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C7H5BrClFO |
|---|---|
Peso molecular |
239.47 g/mol |
Nombre IUPAC |
3-bromo-1-chloro-4-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3H,1H3 |
Clave InChI |
BPXMFYGMPLYSFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1Br)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)

![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)





![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

